N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a tetrazole ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 6-position.
The final step is the formation of the tetrazole ring, which can be accomplished through a cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and chlorination steps, as well as the use of automated systems for the cycloaddition reaction to form the tetrazole ring.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the chloro group can result in various substituted indole derivatives .
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbaldehyde: An intermediate in the synthesis of various bioactive compounds.
N-(2-(1H-indol-3-yl)ethyl)acetamide: A compound with similar indole and ethyl linker structure.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the chloro-substituted indole moiety and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H15ClN6O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15ClN6O/c19-15-4-1-13-7-9-24(17(13)11-15)10-8-20-18(26)14-2-5-16(6-3-14)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
FOVMAEYLNRKGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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